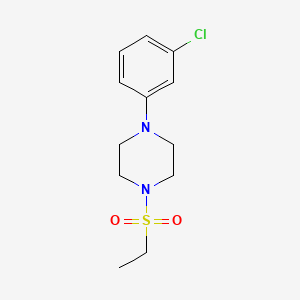![molecular formula C16H18N2O2S B5702949 4-ethyl-5-methyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5702949.png)
4-ethyl-5-methyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-ethyl-5-methyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxamide, commonly known as EMT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. EMT is a small molecule inhibitor that targets the enzyme glycogen synthase kinase-3 (GSK-3), which plays a crucial role in several cellular processes, including cell growth, differentiation, and apoptosis.
科学研究应用
EMT has been extensively studied in various fields of research, including neuroscience, oncology, and regenerative medicine. In neuroscience, EMT has been shown to improve cognitive function and reduce inflammation in animal models of Alzheimer's disease and traumatic brain injury. In oncology, EMT has been shown to inhibit the growth and metastasis of several types of cancer cells, including breast, colon, and pancreatic cancer. In regenerative medicine, EMT has been shown to promote the differentiation of stem cells into functional neurons and cardiomyocytes.
作用机制
EMT inhibits 4-ethyl-5-methyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxamide, which is a serine/threonine kinase that regulates several signaling pathways involved in cell growth, differentiation, and apoptosis. 4-ethyl-5-methyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxamide is overactive in several diseases, including Alzheimer's disease, cancer, and diabetes, making it an attractive target for drug development. By inhibiting 4-ethyl-5-methyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxamide, EMT modulates several downstream signaling pathways, including the Wnt/β-catenin pathway, the PI3K/Akt pathway, and the NF-κB pathway.
Biochemical and physiological effects:
EMT has several biochemical and physiological effects that are dependent on the specific signaling pathway that is modulated. In the Wnt/β-catenin pathway, EMT inhibits the degradation of β-catenin, leading to the activation of downstream target genes involved in cell proliferation and differentiation. In the PI3K/Akt pathway, EMT inhibits the activation of Akt, leading to the inhibition of cell growth and survival. In the NF-κB pathway, EMT inhibits the activation of NF-κB, leading to the inhibition of inflammation and cell survival.
实验室实验的优点和局限性
EMT has several advantages for lab experiments, including its small size, high potency, and specificity for 4-ethyl-5-methyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxamide. However, EMT also has several limitations, including its poor solubility in aqueous solutions, its instability in the presence of light and air, and its potential for off-target effects.
未来方向
There are several future directions for research on EMT, including the development of more stable and soluble analogs, the identification of new targets for EMT, and the optimization of dosing regimens for clinical use. Additionally, EMT could be used in combination with other drugs to enhance its therapeutic effects and reduce potential side effects. Finally, EMT could be used as a tool for studying the role of 4-ethyl-5-methyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxamide in various diseases and cellular processes.
合成方法
EMT can be synthesized using a multi-step process that involves the reaction of 2-aminothiophene with ethyl 2-bromoacetate followed by N-alkylation with 2-methylbenzoyl chloride. The resulting compound is then subjected to a series of reactions that lead to the formation of EMT. The synthesis of EMT is a complex process that requires expertise in organic chemistry and specialized equipment.
属性
IUPAC Name |
4-ethyl-5-methyl-2-[(2-methylbenzoyl)amino]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-4-11-10(3)21-16(13(11)14(17)19)18-15(20)12-8-6-5-7-9(12)2/h5-8H,4H2,1-3H3,(H2,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLCCTPKZMCTCHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=CC=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethyl-5-methyl-2-{[(2-methylphenyl)carbonyl]amino}thiophene-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(3,5-dimethylphenoxy)acetyl]-4-methylpiperazine](/img/structure/B5702867.png)


![N-(3-chloro-4-methoxyphenyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B5702891.png)

![3-(4-nitrophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5702901.png)







